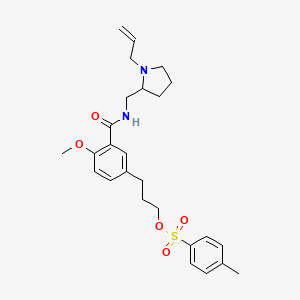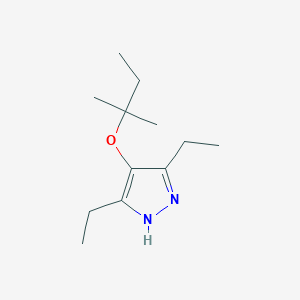![molecular formula C19H17NO4 B12885940 6-(3,4-Dimethoxybenzyl)-[1,3]dioxolo[4,5-f]isoquinoline CAS No. 675881-83-1](/img/structure/B12885940.png)
6-(3,4-Dimethoxybenzyl)-[1,3]dioxolo[4,5-f]isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3,4-Dimethoxybenzyl)-[1,3]dioxolo[4,5-f]isoquinoline is a complex organic compound characterized by its unique structure, which includes a dioxolo ring fused to an isoquinoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dimethoxybenzyl)-[1,3]dioxolo[4,5-f]isoquinoline typically involves multiple steps, starting from readily available precursors. One common approach is the use of the 3,4-dimethoxybenzyl group as a protective group for the thiol moiety, which increases the solubility and stability of the precursor . The protective group is cleaved off during monolayer formation, especially at elevated temperatures (60°C) and in the presence of protons (trifluoroacetic acid) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of protective groups and catalytic reactions, are likely employed to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-(3,4-Dimethoxybenzyl)-[1,3]dioxolo[4,5-f]isoquinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
6-(3,4-Dimethoxybenzyl)-[1,3]dioxolo[4,5-f]isoquinoline has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-(3,4-Dimethoxybenzyl)-[1,3]dioxolo[4,5-f]isoquinoline involves its interaction with specific molecular targets. For instance, similar compounds like bicuculline act as competitive antagonists of GABA_A receptors, blocking the inhibitory action of GABA and mimicking epilepsy . This suggests that this compound may also interact with similar pathways, although specific studies on this compound are limited.
Comparación Con Compuestos Similares
Similar Compounds
Bicuculline: A phthalide-isoquinoline compound that acts as a GABA_A receptor antagonist.
Hydrastine: Another isoquinoline derivative with similar structural features.
[1,3]Dioxolo[4,5-c]quinoline: A compound with a similar dioxolo ring structure, known for its antibacterial properties.
Uniqueness
6-(3,4-Dimethoxybenzyl)-[1,3]dioxolo[4,5-f]isoquinoline is unique due to its specific substitution pattern and the presence of both methoxy and dioxolo groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
675881-83-1 |
|---|---|
Fórmula molecular |
C19H17NO4 |
Peso molecular |
323.3 g/mol |
Nombre IUPAC |
6-[(3,4-dimethoxyphenyl)methyl]-[1,3]dioxolo[4,5-f]isoquinoline |
InChI |
InChI=1S/C19H17NO4/c1-21-16-5-3-12(10-18(16)22-2)9-15-13-4-6-17-19(24-11-23-17)14(13)7-8-20-15/h3-8,10H,9,11H2,1-2H3 |
Clave InChI |
OEZUKVADHZKJBR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CC2=NC=CC3=C2C=CC4=C3OCO4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



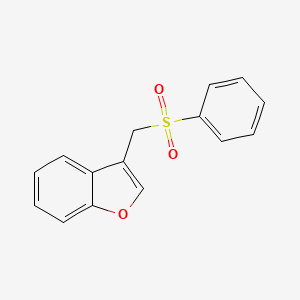
![N,N-Dimethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine](/img/structure/B12885871.png)

![N-[2-Ethyl-6-(propan-2-yl)phenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B12885884.png)
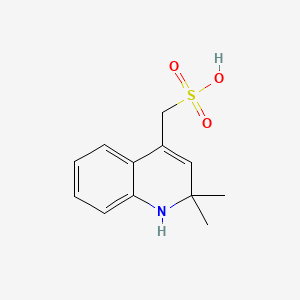
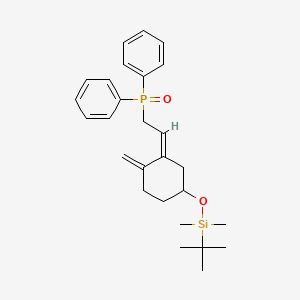



![2-(Aminomethyl)-4-(chloromethyl)benzo[d]oxazole](/img/structure/B12885932.png)
